5-Phenyl-2-(5-(p-methoxyphenyl)-1,3,4-oxadiazol-2-ylimino)-4-thiazolidinone
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Overview
Description
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenylthiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring fused with an oxadiazole ring, both of which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenylthiazol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenylthiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or
Properties
CAS No. |
199339-10-1 |
---|---|
Molecular Formula |
C18H14N4O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]imino]-5-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N4O3S/c1-24-13-9-7-12(8-10-13)16-21-22-17(25-16)20-18-19-15(23)14(26-18)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,19,20,22,23) |
InChI Key |
DCHXXIJNUIESNV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)/N=C/3\NC(=O)C(S3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)N=C3NC(=O)C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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